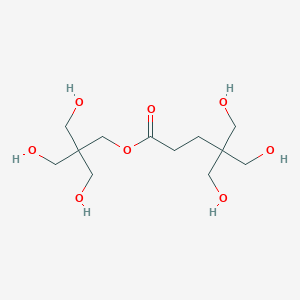

Dipentaerythritol monoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dipentaerythritolmonoacetat ist eine chemische Verbindung, die aus Dipentaerythritol abgeleitet ist, einem Polyol mit mehreren Hydroxylgruppen. Diese Verbindung findet aufgrund ihrer einzigartigen chemischen Eigenschaften in verschiedenen industriellen Anwendungen Verwendung, darunter ihre Fähigkeit, Ester zu bilden, und ihre Stabilität unter verschiedenen Bedingungen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Dipentaerythritolmonoacetat kann durch Veresterung von Dipentaerythritol mit Essigsäure oder Essigsäureanhydrid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Dipentaerythritolmonoacetat großtechnische Veresterungsprozesse. Die Rohstoffe, Dipentaerythritol und Essigsäure oder Essigsäureanhydrid, werden in Reaktoren gemischt, die mit Temperatur- und Druckregelungssystemen ausgestattet sind. Die Reaktion wird durch Schwefelsäure katalysiert, und das Produkt wird durch Destillation und Umkristallisation gereinigt, um die gewünschte Qualität zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Dipentaerythritolmonoacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Veresterung: Bildung von Estern mit Carbonsäuren.

Hydrolyse: Abbau der Esterbindung in Gegenwart von Wasser und einem Säure- oder Basenkatalysator.

Oxidation: Reaktion mit Oxidationsmitteln, um entsprechende oxidierte Produkte zu bilden.

Häufige Reagenzien und Bedingungen

Veresterung: Essigsäure oder Essigsäureanhydrid, Schwefelsäure als Katalysator, kontrollierte Temperatur und Druck.

Hydrolyse: Wasser, Säure- oder Basenkatalysator, erhöhte Temperatur.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Hauptprodukte, die gebildet werden

Veresterung: Dipentaerythritolmonoacetat.

Hydrolyse: Dipentaerythritol und Essigsäure.

Oxidation: Oxidierte Derivate von Dipentaerythritol.

Wissenschaftliche Forschungsanwendungen

Dipentaerythritolmonoacetat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung und Industrie:

Medizin: Erforscht auf sein Potenzial als Bestandteil in pharmazeutischen Formulierungen.

Industrie: Wird bei der Produktion von Schmiermitteln, Beschichtungen, Klebstoffen und Weichmachern eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Dipentaerythritolmonoacetat beinhaltet seine Fähigkeit, stabile Esterbindungen mit verschiedenen Carbonsäuren zu bilden. Diese Eigenschaft macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexer chemischer Verbindungen. Zu den molekularen Zielstrukturen und Wegen, die an seinen Reaktionen beteiligt sind, gehören die Veresterungs- und Hydrolysewege, die durch Säuren oder Basen katalysiert werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipentaerythritol monoacetate can be synthesized through the esterification of dipentaerythritol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, dipentaerythritol and acetic acid or acetic anhydride, are mixed in reactors equipped with temperature and pressure control systems. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and recrystallization to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Dipentaerythritol monoacetate undergoes various chemical reactions, including:

Esterification: Formation of esters with carboxylic acids.

Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.

Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

Common Reagents and Conditions

Esterification: Acetic acid or acetic anhydride, sulfuric acid as a catalyst, controlled temperature and pressure.

Hydrolysis: Water, acid or base catalyst, elevated temperature.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Esterification: this compound.

Hydrolysis: Dipentaerythritol and acetic acid.

Oxidation: Oxidized derivatives of dipentaerythritol.

Wissenschaftliche Forschungsanwendungen

Dipentaerythritol monoacetate has a wide range of applications in scientific research and industry:

Wirkmechanismus

The mechanism of action of dipentaerythritol monoacetate involves its ability to form stable ester bonds with various carboxylic acids. This property makes it a valuable intermediate in the synthesis of complex chemical compounds. The molecular targets and pathways involved in its reactions include the esterification and hydrolysis pathways, which are catalyzed by acids or bases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pentaerythritol: Ein Polyol mit vier Hydroxylgruppen, das bei der Herstellung von Sprengstoffen, Harzen und Lacken verwendet wird.

Tripentaerythritol: Ein Polyol mit sechs Hydroxylgruppen, das bei der Herstellung von Hochleistungs-Schmiermitteln und -Beschichtungen verwendet wird.

Einzigartigkeit

Dipentaerythritolmonoacetat ist aufgrund seiner spezifischen Veresterungseigenschaften und Stabilität unter verschiedenen Bedingungen einzigartig. Im Gegensatz zu Pentaerythritol und Tripentaerythritol bildet es Monoacetatester, die wertvolle Zwischenprodukte bei der Synthese von spezialisierten chemischen Verbindungen sind .

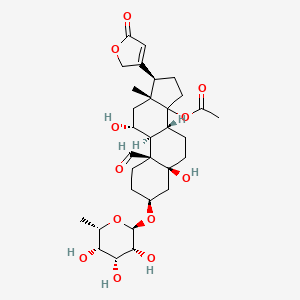

Eigenschaften

CAS-Nummer |

67355-31-1 |

|---|---|

Molekularformel |

C12H24O8 |

Molekulargewicht |

296.31 g/mol |

IUPAC-Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 5-hydroxy-4,4-bis(hydroxymethyl)pentanoate |

InChI |

InChI=1S/C12H24O8/c13-3-11(4-14,5-15)2-1-10(19)20-9-12(6-16,7-17)8-18/h13-18H,1-9H2 |

InChI-Schlüssel |

MINOMTRNDIVCIV-UHFFFAOYSA-N |

Kanonische SMILES |

C(CC(CO)(CO)CO)C(=O)OCC(CO)(CO)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)